Batrachotoxin

Übersicht

Beschreibung

what is 'Batrachotoxin'? this compound is a neurotoxin found in certain species of frogs, birds, and insects. It is one of the most potent neurotoxins known, and has been used as a weapon in some cultures. It is responsible for the paralytic effects of the poison dart frog, and is used by some cultures to make darts for hunting. the use of 'this compound' this compound is a potent neurotoxin found in certain frogs and newts, and it has been used in a variety of ways. It has been studied for its potential medical applications in treating certain neurological conditions, such as epilepsy and Parkinson's disease. It has also been used as a tool to study the physiology of the nervous system. Additionally, it has been used in research on the effects of toxins on the nervous system, as well as in studies of the mechanisms of action of neurotoxins. the chemistry of 'this compound' this compound is a highly potent neurotoxin found in certain poisonous frogs from South America. It is a cardiotoxin, meaning it specifically affects the heart, and is considered one of the most toxic substances known to man. The chemical structure of this compound consists of a steroid nucleus with a long chain of hydrocarbons attached. It is a lipophilic molecule, meaning it is soluble in lipids, and is composed of two rings of carbon atoms and two rings of nitrogen atoms. The chemical formula of this compound is C35H48N4O6. It has a molecular weight of 624.77 g/mol. When ingested, this compound binds to voltage-gated sodium channels in the heart, disrupting the normal electrical signals that control heart rate. This can lead to a fatal cardiac arrest. the biochemical/physical effects of 'this compound' this compound is a highly potent neurotoxin found in the skin of certain frogs native to South and Central America. It is one of the most toxic naturally-occurring substances known. At the biochemical level, this compound binds to and blocks voltage-gated sodium channels in nerve cells, preventing nerve impulses from traveling through the cells. This prevents the cells from sending signals to other cells, leading to paralysis. At the physical level, this compound causes muscle contractions, respiratory failure, and death. It can also cause nausea, vomiting, dizziness, and blurred vision. the benefits of 'this compound' this compound is a powerful neurotoxin found in the skin of certain frogs, most notably the Golden Poison Frog. This toxin has been used in various research studies to learn more about the nervous system and its function. It has also been used in medical treatments, such as the treatment of chronic pain, and is being studied for its potential to treat neurological diseases such as Alzheimer's and Parkinson's. The benefits of this compound include its ability to provide researchers with a better understanding of the nervous system, its potential to treat neurological diseases, and its use as a pain reliever. the related research of 'this compound' 1. Neurotoxic Effects of this compound: A Review 2. Batrachotoxins: Structure, Mechanism of Action and Toxicity 3. This compound: Chemistry and Pharmacology 4. This compound: An Overview of Its Pharmacology and Toxicology 5. This compound: A Potent Neurotoxin from South American Frogs 6. This compound-Induced Cardiac Dysfunction: A Review 7. This compound-Induced Cardiac Arrhythmias: Mechanisms and Therapeutic Strategies 8. This compound-Induced Neurotoxicity: A Review 9. This compound-Induced Neurotransmitter Release: Mechanisms and Clinical Implications 10. This compound-Induced Neurodegeneration: A Review

Wissenschaftliche Forschungsanwendungen

Neurologische Forschung

Batrachotoxin wird in der neurologischen Forschung häufig verwendet, da es spezifisch mit spannungsgesteuerten Natrium (NaV)-Kanälen interagiert . Es stabilisiert diese Kanäle in einer aktiven, offenen Form, was es Forschern ermöglicht, Ionentransportmechanismen zu untersuchen .

Herzstudien

In Herzstudien wurde festgestellt, dass this compound an zwei getrennten, aber ähnlichen Rezeptorstellen im Herznatriumkanal bindet . Diese Doppelrezeptorwirkung liefert beispiellose Einblicke, warum dieses Gift so effektiv, stark und tödlich ist .

Toxinanalyse

Das Studium von this compound trägt auch zum Bereich der Toxinanalyse bei. Das Verständnis der Struktur und Funktion dieses starken Giftes kann Wissenschaftlern helfen, Gegenmittel oder Behandlungen für Personen zu entwickeln, die ihm ausgesetzt sind .

Pharmakologische Forschung

This compound kann eine Blockade der Pore in Ionenkanälen verursachen oder das Gating dieser Kanäle modifizieren . Dies macht es zu einem nützlichen Werkzeug in der pharmakologischen Forschung, insbesondere in Studien zur Ionenkanalfunktion und Medikamentenentwicklung .

Synthetische Chemie

Die komplexe Struktur und der hohe Oxidationsgrad von this compound stellen eine Herausforderung für synthetische Chemiker dar . Bemühungen, diese Verbindung zu synthetisieren, können zu Fortschritten in den Techniken der synthetischen Chemie führen

Wirkmechanismus

Target of Action

Batrachotoxin (BTX) is a potent neurotoxic steroidal alkaloid . The primary target of BTX is the voltage-gated sodium channels in nerve and muscle cells . These channels play a crucial role in the generation and propagation of action potentials, which are the electrical signals that enable communication between different parts of a neuron and between neurons .

Mode of Action

BTX binds to these sodium channels and induces a conformational change . This binding is irreversible and forces the sodium channels to remain open . As a result, the channels are unable to close, leading to a continuous influx of sodium ions . This disrupts the normal ion balance across the cell membrane, altering the membrane potential .

Biochemical Pathways

The continuous influx of sodium ions disrupts the resting membrane potential of the nerve cells, preventing them from returning to their resting state . This results in a sustained depolarization, which inhibits the generation of action potentials . Consequently, the electrical signals in the neurons are blocked, disrupting the normal functioning of the nervous system .

Pharmacokinetics

Given its lipid-soluble nature, it can be inferred that btx can easily cross biological membranes, suggesting a potentially wide distribution in the body .

Result of Action

The ultimate result of BTX’s action is paralysis and death . By forcing sodium channels to remain open, BTX prevents nerve cells from transmitting signals, leading to a loss of muscle control and eventual paralysis . This includes the muscles involved in vital functions such as breathing and heartbeat, leading to death .

Action Environment

The action of BTX can be influenced by various environmental factors. For instance, certain species that produce or come into contact with BTX, such as some frogs and birds, have evolved resistance mechanisms to avoid self-intoxication . These mechanisms can involve alterations in the sodium channels that reduce BTX’s binding affinity . Understanding these resistance mechanisms can provide valuable insights into the action of BTX and potential strategies for counteracting its effects .

Safety and Hazards

Batrachotoxin is highly toxic. It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Batrachotoxin plays a significant role in biochemical reactions. It targets sodium channels, which are crucial for the transmission of nerve impulses . The toxin binds to these channels, altering their function and leading to a series of biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the activity of sodium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to sodium channels. This binding interaction leads to the modification of ionic conductance of excitable membranes . It inhibits sustained repetitive firing, which appears to arise from action at the sodium channel .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the toxin can be lethal, as evidenced by its extremely low LD50 in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with sodium channels. These channels play a crucial role in the regulation of cellular metabolism .

Transport and Distribution

Given its potent effects on sodium channels, it is likely that the toxin can diffuse across cell membranes and affect cells throughout the body .

Subcellular Localization

Its primary target, the sodium channel, is located in the cell membrane . Therefore, it is likely that the toxin localizes to this area to exert its effects .

Eigenschaften

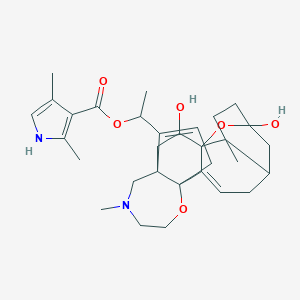

| { "Design of the Synthesis Pathway": "The synthesis pathway of Batrachotoxin involves a series of complex reactions that require careful planning and execution. The key steps involve the construction of the polycyclic framework and the introduction of the functional groups necessary for biological activity.", "Starting Materials": [ "2,4-Dimethoxybenzoic acid", "3,4-Dimethoxybenzaldehyde", "Methallyl chloride", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Methyl lithium", "Triethylamine", "Bromine", "Methanesulfonic acid", "Benzylamine", "Sodium cyanoborohydride", "Palladium on carbon" ], "Reaction": [ "1. Synthesis of the polycyclic framework: The first step involves the condensation of 2,4-dimethoxybenzoic acid and 3,4-dimethoxybenzaldehyde in the presence of methanesulfonic acid to form the corresponding dihydroxybenzophenone. This is followed by a Friedel-Crafts acylation reaction with methallyl chloride to form the dihydroxybenzophenone methallyl ether. The final step involves a cyclization reaction with sodium hydride in tetrahydrofuran to form the polycyclic framework.", "2. Introduction of functional groups: The second step involves the introduction of the functional groups necessary for biological activity. The first step in this process is the reduction of the methallyl ether to the corresponding alcohol using sodium borohydride. This is followed by the addition of methyl lithium to form the corresponding methyl ether. The next step involves the bromination of the methyl ether using bromine in the presence of triethylamine. The final step involves the introduction of the amino group using benzylamine and sodium cyanoborohydride. The resulting compound is then subjected to a palladium-catalyzed hydrogenation reaction to remove the double bond and form Batrachotoxin." ] } | |

CAS-Nummer |

23509-16-2 |

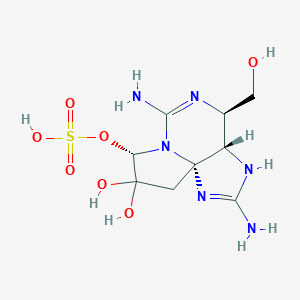

Molekularformel |

C31H42N2O6 |

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

ISNYUQWBWALXEY-XIPFQYRHSA-N |

Isomerische SMILES |

CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C |

SMILES |

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |

Kanonische SMILES |

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |

Color/Form |

Noncrystal |

Andere CAS-Nummern |

23509-16-2 |

Reinheit |

90 % |

Löslichkeit |

In water, 2.8 mg/L at 25 °C (est) |

Synonyme |

Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate) |

Dampfdruck |

7.49X10-16 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)